1-Fluoro-3-(trifluoromethyl)adamantane

Description

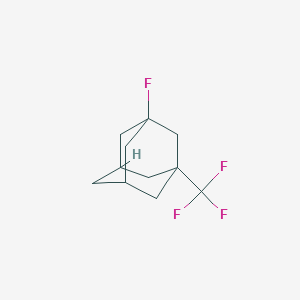

1-Fluoro-3-(trifluoromethyl)adamantane is a fluorinated derivative of the adamantane scaffold, characterized by a rigid tricyclic hydrocarbon structure with fluorine and trifluoromethyl (-CF₃) groups at positions 1 and 3, respectively. This compound has garnered attention due to its unique physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical in pharmaceutical and materials science applications . It serves as a precursor in synthesizing urea derivatives (e.g., 1-fluoro-3-(isocyanatomethyl)adamantane), which exhibit picomolar-range inhibitory activity against human soluble epoxide hydrolase (sEH), a target for anti-inflammatory therapies . The fluorine atom and trifluoromethyl group synergistically influence electronic and steric properties, making it a versatile building block in drug design and functional materials.

Properties

Molecular Formula |

C11H14F4 |

|---|---|

Molecular Weight |

222.22 g/mol |

IUPAC Name |

1-fluoro-3-(trifluoromethyl)adamantane |

InChI |

InChI=1S/C11H14F4/c12-10-4-7-1-8(5-10)3-9(2-7,6-10)11(13,14)15/h7-8H,1-6H2 |

InChI Key |

VBLXHEKPRVVEOC-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(trifluoromethyl)adamantane can be synthesized through the fluorination of 3-hydroxyadamantane-1-carboxylic acid. The process involves the use of fluorinating agents under controlled conditions to introduce the fluorine atom and the trifluoromethyl group . The reaction typically requires a catalyst and specific temperature and pressure conditions to achieve high yields.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and efficient production. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(trifluoromethyl)adamantane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogens, acids, and bases. Conditions typically involve controlled temperatures and the presence of catalysts.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and reducing agents like lithium aluminum hydride are used under specific conditions to achieve the desired transformations.

Major Products: The major products formed from these reactions include various fluorinated and trifluoromethylated derivatives of adamantane, which can be further functionalized for specific applications .

Scientific Research Applications

1-Fluoro-3-(trifluoromethyl)adamantane has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

Medicine: Explored for its antiviral and anticancer properties, as well as its potential use in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-fluoro-3-(trifluoromethyl)adamantane involves its interaction with specific molecular targets and pathways. The fluorine atom and trifluoromethyl group enhance the compound’s ability to interact with biological molecules, potentially leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Fluorinated Adamantane Derivatives

1-Fluoroadamantane (CAS 768-92-3) :

- 1-Chloro-3-(isocyanatomethyl)adamantane: Structure: Chlorine replaces fluorine at position 1.

Substituent Impact on Bioactivity

- Trifluoromethyl vs. Methyl Groups: The trifluoromethyl group in this compound increases lipophilicity (logP ~3.5 vs. ~2.8 for methyl analogs), improving membrane permeability and target engagement . Urea Derivatives: Fluorinated adamantyl-ureas (e.g., compounds 11a–i) exhibit 1000-fold higher sEH inhibition (IC₅₀ = 10–50 pM) compared to non-fluorinated analogs (IC₅₀ = 10–50 nM) .

Anticancer Activity

Antimicrobial Activity

- Thiosemicarbazones with Adamantane Backbones : Exhibit antifungal activity against Candida albicans (MIC = 2–8 µg/mL), comparable to ketoconazole .

Pharmacological and Material Science Comparisons

Carborane vs. Adamantane Derivatives

- 4-Phenyl-para-Carborane : 10-fold higher estrogen receptor binding than adamantane analogs, demonstrating the impact of boron cluster geometry on pharmacological activity .

- This compound : Superior sEH inhibition compared to carborane-based inhibitors, likely due to optimized steric complementarity .

Barocaloric Properties

- 1-Haloadamantanes : Exhibit entropy changes (~40 J/mol·K) similar to adamantane but with higher hysteresis, suggesting fluorine’s role in stabilizing phase transitions .

Data Tables

Table 1: Physicochemical Properties of Selected Adamantane Derivatives

Key Findings and Implications

Fluorine’s Role : The 1-fluoro substitution enhances target binding via electronegativity, while the 3-trifluoromethyl group improves lipophilicity and metabolic stability .

Structure-Activity Relationships: Fluorinated adamantane derivatives outperform chlorinated and non-fluorinated analogs in inhibitory potency and selectivity .

Material Science Potential: Fluorine substitution modulates phase transitions in barocaloric applications, though hysteresis remains a challenge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.